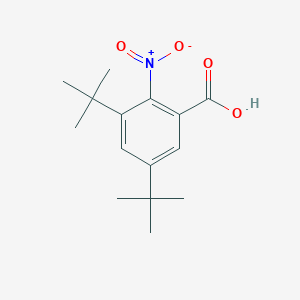
(6-Isopropyl-2-methyl-3-nitrophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Isopropyl-2-methyl-3-nitrophenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a benzene ring substituted with isopropyl, methyl, and nitro groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Isopropyl-2-methyl-3-nitrophenyl)boronic acid typically involves the following steps:
Alkylation: The addition of isopropyl and methyl groups to the benzene ring.
A common synthetic route involves the nitration of 2-methyl-6-isopropylbenzene followed by borylation using a palladium-catalyzed reaction with bis(pinacolato)diboron under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(6-Isopropyl-2-methyl-3-nitrophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium catalysts.
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The boronic acid group can be substituted with other functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Reducing agents like hydrogen gas or metal hydrides.
Substitution: Various electrophiles and nucleophiles depending on the desired product.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Amino derivatives.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
(6-Isopropyl-2-methyl-3-nitrophenyl)boronic acid is used in various scientific research applications:
Chemistry: As a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: In the development of boron-containing drugs and probes.
Medicine: Potential use in the synthesis of pharmaceuticals.
Industry: Used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (6-Isopropyl-2-methyl-3-nitrophenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst forms a complex with the aryl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium catalyst releases the coupled product and regenerates the catalyst.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar reactions.
4-Methylphenylboronic Acid: Similar structure but with a methyl group instead of isopropyl.
3-Nitrophenylboronic Acid: Contains a nitro group but lacks the isopropyl and methyl groups.
Uniqueness
(6-Isopropyl-2-methyl-3-nitrophenyl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of both electron-donating (isopropyl and methyl) and electron-withdrawing (nitro) groups provides a unique balance that can be exploited in various synthetic applications .
Propiedades
Fórmula molecular |
C10H14BNO4 |
|---|---|
Peso molecular |
223.04 g/mol |
Nombre IUPAC |
(2-methyl-3-nitro-6-propan-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H14BNO4/c1-6(2)8-4-5-9(12(15)16)7(3)10(8)11(13)14/h4-6,13-14H,1-3H3 |
Clave InChI |
MMCBSFKXSGLLMZ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1C)[N+](=O)[O-])C(C)C)(O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Oxo-4,5-dihydroimidazo[1,5-a]quinoxaline 3-carboxylic acid](/img/structure/B8514530.png)
![1-[2,4-Bis(trichloromethyl)-2H,4H-1,3-benzodioxin-6-yl]propan-1-one](/img/structure/B8514535.png)




![1-[4-(1-Hydroxy-ethyl)-2-methyl-phenyl]-ethanone](/img/structure/B8514570.png)






![4-[[(Phenylmethyl)methylamino]methyl]benzenemethanamine](/img/structure/B8514617.png)
